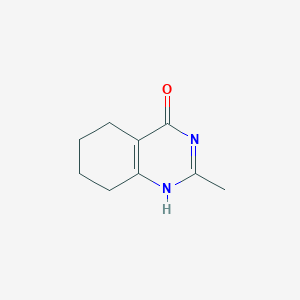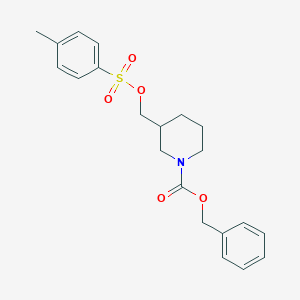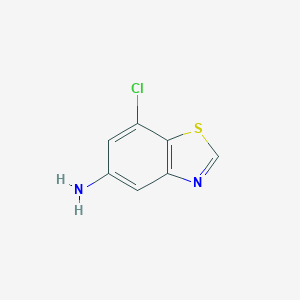
7-Chloro-1,3-benzothiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Amino-2-chlorobenzothiazole or ACBT, and it has a molecular formula of C7H5ClN2S. In
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields. It has been reported to have anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have potential applications in the field of organic electronics and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-1,3-benzothiazol-5-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to inhibit the production of pro-inflammatory cytokines and to have antibacterial activity. The exact mechanisms by which 7-Chloro-1,3-benzothiazol-5-amine exerts its effects are still under investigation.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Chloro-1,3-benzothiazol-5-amine has a variety of biochemical and physiological effects. The compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its versatility. The compound has been reported to have potential applications in various fields, including cancer research, organic electronics, and fluorescent probe development. Additionally, the synthesis of 7-Chloro-1,3-benzothiazol-5-amine is relatively straightforward and can be achieved through various methods.
One of the limitations of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, and caution should be exercised when handling it. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects.
Zukünftige Richtungen
There are several future directions for the study of 7-Chloro-1,3-benzothiazol-5-amine. One potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects. The potential applications of 7-Chloro-1,3-benzothiazol-5-amine in the fields of cancer research, organic electronics, and fluorescent probe development should also be further explored. Finally, the potential toxicity of the compound should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
In conclusion, 7-Chloro-1,3-benzothiazol-5-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Chloro-1,3-benzothiazol-5-amine have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its potential applications in various fields.
Eigenschaften
CAS-Nummer |
196205-26-2 |
|---|---|
Produktname |
7-Chloro-1,3-benzothiazol-5-amine |
Molekularformel |
C7H5ClN2S |
Molekulargewicht |
184.65 g/mol |
IUPAC-Name |
7-chloro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2 |
InChI-Schlüssel |
JTRVHAIGBGLSBQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
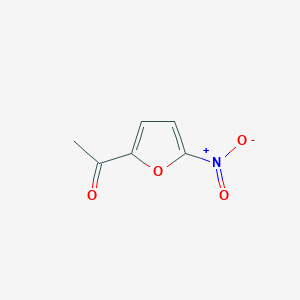
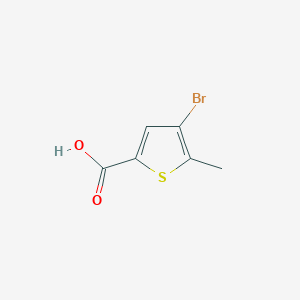
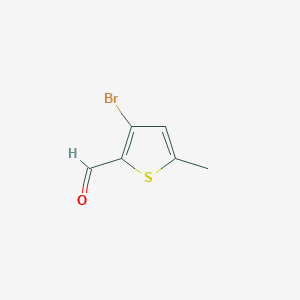
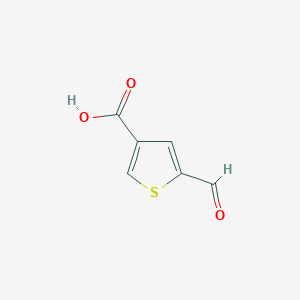
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
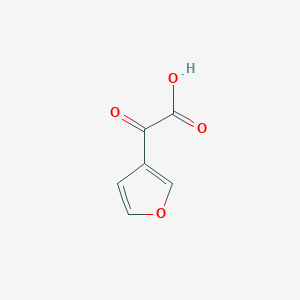
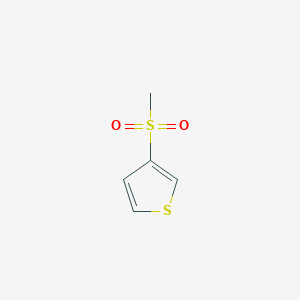
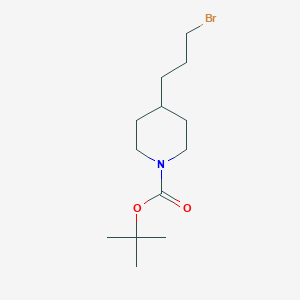
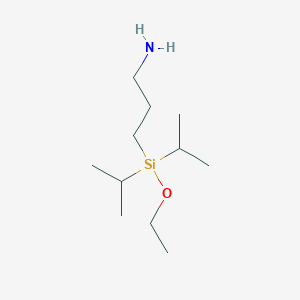
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
